molecular formula C9H19ClN2O B13124988 (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine hydrochloride

(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine hydrochloride

Cat. No.: B13124988
M. Wt: 206.71 g/mol
InChI Key: WBXQTADFWTWQBM-KZYPOYLOSA-N
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Description

(3S,4S)-3-Methyl-2-oxa-8-azaspiro[45]decan-4-amine hydrochloride is a chemical compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic core through a cyclization reaction, followed by functional group modifications to introduce the desired substituents. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with adjustments to improve efficiency and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality product output.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Isoxazoles: These compounds share a similar heterocyclic structure and are known for their biological activity.

    Triazoles: Another class of heterocycles with comparable properties and applications.

    Imidazoles: These compounds also have a heterocyclic core and are widely used in pharmaceuticals.

Uniqueness

(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine hydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine hydrochloride, known for its unique spirocyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a molecular formula of C₉H₁₉ClN₂O and a molecular weight of approximately 206.71 g/mol . Its structural properties suggest possible interactions with biological targets, making it a candidate for further investigation in pharmacology.

The compound is a hydrochloride salt, which enhances its solubility in aqueous environments, a crucial factor for biological activity. The following table summarizes its key chemical properties:

PropertyValue
Molecular FormulaC₉H₁₉ClN₂O
Molecular Weight206.71 g/mol
CAS Number2055761-19-6
Storage ConditionsInert atmosphere at 2-8°C

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, a study reported that derivatives of this compound exhibited potent antibacterial activity against multidrug-resistant strains such as Staphylococcus aureus and Escherichia coli .

Minimum Inhibitory Concentrations (MICs) :
The following table illustrates the MIC values for selected bacterial strains:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus (MDR)<0.03125 - 0.25
Escherichia coli1 - 4
Klebsiella pneumoniae1 - 4

These findings indicate that the compound's spirocyclic structure may play a critical role in its interaction with bacterial targets, potentially disrupting cell wall synthesis or function.

The proposed mechanism of action involves the inhibition of bacterial topoisomerases, enzymes crucial for DNA replication and transcription. The compound has been shown to bind effectively to the ATP-binding site of these enzymes, leading to bacterial cell death .

Study on Antimicrobial Activity

In a recent publication, researchers synthesized several derivatives of this compound and evaluated their antimicrobial efficacy. The study demonstrated that modifications to the side chains significantly influenced the antimicrobial potency and selectivity towards different bacterial strains .

Pharmacokinetic Studies

Another study focused on the pharmacokinetics of this compound, revealing favorable absorption characteristics and low toxicity profiles in animal models. These findings suggest potential applicability in therapeutic settings, particularly for treating infections caused by resistant bacteria .

Properties

Molecular Formula

C9H19ClN2O

Molecular Weight

206.71 g/mol

IUPAC Name

(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;hydrochloride

InChI

InChI=1S/C9H18N2O.ClH/c1-7-8(10)9(6-12-7)2-4-11-5-3-9;/h7-8,11H,2-6,10H2,1H3;1H/t7-,8+;/m0./s1

InChI Key

WBXQTADFWTWQBM-KZYPOYLOSA-N

Isomeric SMILES

C[C@H]1[C@H](C2(CCNCC2)CO1)N.Cl

Canonical SMILES

CC1C(C2(CCNCC2)CO1)N.Cl

Origin of Product

United States

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